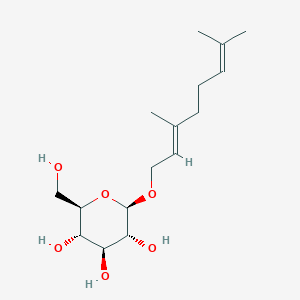

Geranyl b-D-glucoside

描述

Geranyl b-D-glucoside is a glycosidic compound that consists of a geranyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various plants, particularly in tea leaves, where it acts as an aroma precursor. It is a significant compound in the field of flavor chemistry due to its role in the formation of geraniol, a potent tea odorant .

准备方法

Synthetic Routes and Reaction Conditions: Geranyl b-D-glucoside can be synthesized using the Koenigs-Knorr reaction, which involves the glycosylation of geraniol with a glucosyl donor in the presence of a catalyst. The reaction conditions typically include the use of a phase-transfer catalyst or a Lewis acid catalyst to enhance the yield. The reaction is monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR) .

Industrial Production Methods: Industrial production of geranyl beta-D-glucopyranoside involves similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, time, and catalyst concentration, is crucial to achieve higher yields. The use of advanced chromatographic techniques ensures the purity of the final product .

化学反应分析

Key Reactions:

-

VvGT14a-Catalyzed Glucosylation :

The UGT VvGT14a from Vitis vinifera transfers glucose from UDP-glucose to geraniol, forming geranyl β-D-glucoside. Escherichia coli whole-cell biocatalysts expressing VvGT14a achieve 100% selectivity for geranyl glucoside in biphasic systems (isopropyl myristate/water), bypassing cytotoxicity of free geraniol . -

BcGT1-Catalyzed Iterative Glucosylation :

The Bacillus cereus glycosyltransferase BcGT1 demonstrates iterative β-glucosylation, forming disaccharide-modified products. While primarily studied with herbicides like cinmethylin, this mechanism highlights potential for synthesizing geranyl polyglucosides .

Hydrolysis Reactions

Geranyl β-D-glucoside undergoes enzymatic and acidic hydrolysis, releasing geraniol and glucose.

Enzymatic Hydrolysis

-

β-Glucosidases :

The extremophilic enzyme BglA hydrolyzes geranyl glucoside efficiently in model wines (pH 3.5), achieving ≥99% conversion to geraniol within 24 hours. In contrast, Rapidase® (commercial enzyme) shows reduced activity in high-sugar environments .

Table 2: Hydrolysis Efficiency in Model Wine (MW1)

| Enzyme | Substrate | % Hydrolysis (24 h) | % Hydrolysis (5 d) |

|---|---|---|---|

| BglA | Geranyl glucoside | 96% | ≥99% |

| Rapidase® | Geranyl glucoside | 99% | ≥99% |

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH 3.5, mimicking wine), non-enzymatic hydrolysis occurs, though slower than enzymatic routes. Rearrangement of geraniol to less stable isomers (e.g., linalool) is observed .

Stability Under Processing Conditions

Geranyl β-D-glucoside’s stability varies with temperature and solvent systems:

Table 3: Thermal and Solvent Stability

| Condition | Observation | Source |

|---|---|---|

| Distillation (40°C, 230 mbar) | Partial decomposition to geraniol | |

| Aqueous buffer (pH 7.4) | Stable for 24 hours at 37°C | |

| Model wine (pH 3.5) | 90% intact after 8 days (BglA-free) |

Byproduct Formation

-

Geranyl Acetate :

In E. coli systems expressing chloramphenicol acetyltransferase (CAT), geraniol is acetylated to geranyl acetate. Using CAT-deficient strains eliminates this byproduct . -

Oxidative Byproducts :

Prolonged exposure to oxygen in bioreactors promotes oxidation, necessitating controlled oxygen supply for optimal glucoside yield .

Industrial-Scale Production

A spray column reactor system achieves 0.58 mg/U/h initial production rates. Downstream processing via alumina adsorption yields pure geranyl glucoside (7.86 mg/g adsorbent), while distillation results in glucose contamination .

Mechanistic Insights

-

UGT Active Site Dynamics :

Mutations in UGTs (e.g., Q345F in Os9BGlu31) enhance glucosylation by modifying hydrogen bonding and creating hydrophobic pockets for flavonoid acceptors . -

Equilibrium in BcGT1 Reactions :

Hydrolysis and transglycosylation compete, with UDP-glucose regeneration shifting equilibrium toward glucoside formation .

科学研究应用

Food Chemistry

Geranyl β-D-glucoside is primarily recognized for its role as an aroma precursor in green tea. Its presence contributes significantly to the aroma profile of the beverage, enhancing its sensory qualities.

Isolation Methods:

- Chromatographic Techniques: Geranyl β-D-glucoside is isolated from green tea leaves using Amberlite XAD-2, ODS flash chromatography, and High-Performance Liquid Chromatography (HPLC) .

Biological Activity:

- The compound exhibits antioxidant and anti-inflammatory properties, suggesting potential therapeutic uses in treating conditions related to oxidative stress . It may also enhance the solubility and stability of geraniol, increasing its bioavailability for therapeutic applications .

Pharmacological Applications

The pharmacological properties of geranyl β-D-glucoside have been extensively studied, revealing various health benefits:

- Antioxidant Properties: The compound helps in scavenging free radicals, thereby protecting cells from oxidative damage.

- Anti-inflammatory Effects: Research indicates that geranyl β-D-glucoside can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, contributing to plant defense mechanisms against pathogens .

Biocatalysis and Industrial Applications

Geranyl β-D-glucoside is increasingly utilized in biocatalysis for the production of glycosides through enzymatic processes:

Enzymatic Production:

- Studies have shown that enzymes such as UDP-glycosyltransferases (UGTs) can catalyze the glucosylation of geraniol to produce geranyl β-D-glucoside efficiently. For instance, the enzyme VvGT14a from Vitis vinifera has been employed in whole-cell biotransformation processes using Escherichia coli as a biocatalyst .

Advantages of Biotransformation:

- The use of a biphasic system allows for improved solubility and reduced cytotoxicity of geraniol during the reaction process. This approach enhances the yield of geranyl β-D-glucoside while minimizing byproducts .

Case Study 1: Aroma Glycosylation in Tea Plants

A study published in 2015 identified geranyl β-D-glucoside as a primary aroma glycoside in tea plants. The research involved screening cDNA libraries to identify UGTs responsible for its biosynthesis, confirming its essential role in flavor development .

Case Study 2: Enzymatic Hydrolysis Performance

Research comparing the performance of different enzymes in hydrolyzing geranyl glucosides demonstrated that BglA enzyme significantly outperformed commercial preparations like Rapidase® in releasing geraniol from glycosides within wine and juice matrices . The results highlighted BglA's efficiency, achieving over 99% hydrolysis after 24 hours.

Case Study 3: Downstream Processing

A study focused on the downstream processing of enzymatically produced geranyl glucoside revealed effective methods for recovering the compound. Techniques such as adsorption on alumina showed high selectivity and yield, allowing for the production of pure glucosides from bioreactor systems .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Food Chemistry | Aroma precursor in green tea | Enhances sensory profile; antioxidant properties |

| Pharmacology | Potential therapeutic uses | Anti-inflammatory and antimicrobial activities |

| Biocatalysis | Enzymatic production using UGTs | Efficient conversion of geraniol to glucosides; high yields with minimal byproducts |

| Case Studies | Various studies demonstrating practical applications | Effective isolation methods; superior enzyme performance in hydrolysis |

作用机制

The mechanism of action of geranyl beta-D-glucopyranoside involves its hydrolysis to release geraniol, which then exerts various biological effects. Geraniol interacts with molecular targets such as enzymes and receptors, modulating pathways involved in inflammation, oxidative stress, and microbial growth. The exact molecular targets and pathways are still under investigation, but studies suggest that geraniol’s effects are mediated through its interaction with cellular membranes and signaling molecules .

相似化合物的比较

Geranyl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside: Another glycosidic compound found in tea leaves, known for its role as an aroma precursor.

Geranyl-tetraacetyl-beta-D-glucopyranoside: A synthetic derivative used in flavor studies.

Kaempferol-3-O-beta-D-glucopyranoside: A flavonoid glycoside with similar glycosidic linkage but different aglycone.

Uniqueness: Geranyl b-D-glucoside is unique due to its specific role in the formation of geraniol, a key aroma compound in tea. Its presence in various plants and its potential health benefits make it a compound of significant interest in both flavor chemistry and biomedical research .

生物活性

Geranyl β-D-glucoside, a glycosylated form of geraniol, has emerged as a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Geranyl β-D-glucoside is synthesized through enzymatic glycosylation processes, often utilizing UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of glucose moieties to various aglycones, including geraniol. The synthesis can be optimized using different biocatalysts, leading to improved yields and purity of the product .

Pharmacological Properties

Geranyl β-D-glucoside exhibits several pharmacological properties:

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which may help in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that geranyl β-D-glucoside can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in combating microbial infections.

The biological activity of geranyl β-D-glucoside is attributed to its interaction with various cellular pathways:

- Enzyme Modulation : It has been shown to influence the activity of enzymes involved in metabolic pathways. For example, studies on UGT92G6 revealed that it exhibited higher specificity towards geranyl glucoside compared to other substrates, indicating its potential role in metabolic regulation .

- Cell Signaling : The compound may also interact with signaling pathways relevant to stress responses in plants, suggesting a role in plant defense mechanisms against environmental stressors and pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of geranyl β-D-glucoside:

-

Kinetic Studies : A study on UGT92G6 highlighted its kinetic parameters when interacting with geranyl glucoside. The values for caffeic acid, carvacrol, and geranyl glucoside were found to be 376 µM, 216 µM, and 332 µM respectively, indicating varying affinities for these substrates (Table 1) .

Substrate (µM) (Ms) Caffeic Acid 376 3,169 Carvacrol 216 417 Geranyl Glucoside 332 30 - Biotransformation Studies : In a biocatalysis context, the production yield of geranyl glucoside was significantly enhanced through directed evolution techniques applied to an E. coli whole-cell biocatalyst. This approach improved yields by up to 60-fold .

- Toxicology Assessments : Toxicological evaluations have shown that while some derivatives of geraniol exhibit low toxicity levels (e.g., LD50 values greater than 4000 mg/kg), further studies are needed to fully understand the safety profile of geranyl β-D-glucoside in various applications .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLHZEVYNSJO-QYSJADTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316488 | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22850-13-1 | |

| Record name | Geranyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22850-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。